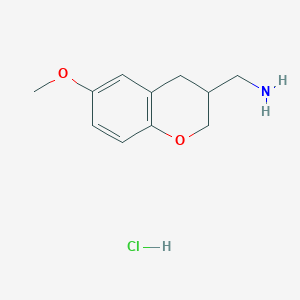

(6-Methoxychroman-3-yl)methanamine hydrochloride

描述

属性

IUPAC Name |

(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11;/h2-3,5,8H,4,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKRSGWJLJQBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-03-8 | |

| Record name | 2H-1-Benzopyran-3-methanamine, 3,4-dihydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

(6-Methoxychroman-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant data and case studies.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 1187929-03-8

- Molecular Formula : C12H15ClN2O2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound binds to specific receptors, modulating their activity. This can lead to either inhibition or activation of downstream signaling pathways.

- Enzyme Interaction : It influences the activity of enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases, by binding to their active sites.

- Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, affecting cellular processes like growth and differentiation.

Cellular Effects

The compound exhibits significant effects on various cell types:

- Cell Signaling Pathways : It modulates pathways related to cell growth and apoptosis, influencing the expression of genes involved in these processes.

- Inflammatory Response : Studies indicate that it may reduce the production of pro-inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS) .

Dosage Effects in Animal Models

Research has shown that the effects of this compound are dose-dependent:

- Low Doses : Minimal effects observed.

- Moderate Doses : Significant biochemical changes noted, including alterations in metabolic enzyme activity.

- High Doses : Potential toxic effects, including cellular damage and organ dysfunction.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It can scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the LPS-induced activation of NF-kB and other inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Anti-inflammatory | Reduces pro-inflammatory mediators; inhibits NF-kB activation |

| Enzyme Interaction | Modulates activity of aminotransferases and dehydrogenases |

| Gene Expression | Alters expression related to cell growth and apoptosis |

Case Studies

- Study on Inflammatory Response :

- Antioxidant Efficacy :

科学研究应用

Medicinal Chemistry

(6-Methoxychroman-3-yl)methanamine hydrochloride is investigated for its potential therapeutic properties, including:

- Anti-Cancer Activity : Preliminary studies suggest that compounds similar to this exhibit significant anti-cancer properties, inhibiting tumor growth in various cancer cell lines.

- Anti-Inflammatory Effects : The structural features of this compound indicate potential anti-inflammatory activities, supported by studies showing reduced inflammation markers in vitro.

- Antimicrobial Properties : Related chroman derivatives have demonstrated activity against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial effects.

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound is utilized to create more complex organic molecules. Its versatility allows for various chemical reactions:

- Oxidation : Can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to form amines or alcohols.

- Substitution Reactions : The methoxy group can be substituted with other nucleophiles, expanding its utility in synthesis.

Anti-Cancer Activity

Research has shown that derivatives similar to this compound exhibit promising results in inhibiting tumor growth across various cancer cell lines. For instance, studies on related chromans have documented their effectiveness against breast cancer cells, leading to increased interest in their development as potential anticancer agents.

Anti-Inflammatory Properties

Studies involving methoxylated chromans indicate their ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a therapeutic application in treating inflammatory diseases such as arthritis and colitis.

Antimicrobial Activity

Research has indicated that chroman derivatives can effectively combat bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans, highlighting their potential as antimicrobial agents.

相似化合物的比较

Core Scaffold Differences

Functional Group Modifications

- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) in the target compound and 6-Methoxytryptamine HCl may enhance solubility and hydrogen bonding, whereas chloro substituents (e.g., in dioxane analogs) increase lipophilicity and steric bulk .

- Amine Substitutions : The primary amine in (6-Methoxychroman-3-yl)methanamine HCl contrasts with secondary or tertiary amines in analogs like 6-Methoxy-DiPT HCl (N,N-diisopropyl), which significantly alter blood-brain barrier permeability and receptor selectivity .

Research and Application Context

- Safety and Handling : Compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl require explicit safety protocols (e.g., ventilation, protective gear), whereas discontinued compounds like the target may lack updated safety data .

准备方法

General Synthetic Strategy

The synthesis of (6-Methoxychroman-3-yl)methanamine hydrochloride typically involves:

- Construction of the chroman ring system with appropriate substitution.

- Introduction of the methoxy group at the 6-position.

- Functionalization at the 3-position to install the methanamine group.

- Conversion to the hydrochloride salt for stability and handling.

This sequence requires careful selection of starting materials and reagents to ensure regioselectivity and high yield.

Preparation of 6-Methoxychroman Core

The chroman core with a methoxy substituent at the 6-position can be prepared via condensation reactions involving substituted benzaldehydes and ketones, followed by cyclization. For example, condensation of 7-methoxychroman-4-one with aldehydes under acidic or basic conditions in appropriate solvents has been reported to yield chroman derivatives with high regioselectivity.

Table 1: Representative Reaction Conditions for Chroman Core Formation

Introduction of Methanamine Group at 3-Position

The installation of the methanamine group at the 3-position of the chroman ring is typically achieved via substitution reactions on a suitable leaving group precursor or reduction of corresponding nitriles or imines.

One approach involves:

- Formation of a chroman-3-yl derivative with a leaving group (e.g., halide).

- Nucleophilic substitution with ammonia or amine sources.

- Subsequent conversion to the hydrochloride salt.

Alternatively, reductive amination of chroman-3-carbaldehydes with ammonia or amine reagents under catalytic hydrogenation or hydride reduction conditions can yield the desired amine.

Enantioselective and Stereochemical Considerations

The stereochemistry at the 3-position carbon bearing the amine is crucial for biological activity. Recent advances include highly enantioselective catalytic methods to access chiral chromanes with amine substituents.

A reported method uses chiral phosphine ligands and hydrosilanes in toluene at room temperature to achieve enantioselective amination of chromene substrates, yielding chiral chroman amines with high enantiomeric excess.

Table 2: Enantioselective Amination Reaction Conditions

| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S,S)-(Ph-BPE), PhSiH3 | Toluene | Room temp | 3-12 h | High (not specified) | High (not specified) |

Conversion to Hydrochloride Salt

The free base amine is typically converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, improving compound stability and facilitating purification.

Summary of Key Preparation Methods

Research Findings and Data

- The condensation of substituted chromanones with aldehydes in alcohol solvents under acidic conditions yields chroman derivatives with methoxy groups in good yields (~65%).

- Enantioselective amination using chiral phosphine ligands with hydrosilanes provides access to chiral chroman amines, crucial for pharmacological specificity.

- The hydrochloride salt form enhances compound stability and facilitates handling in synthetic and medicinal applications.

Additional Notes

- While this compound shares structural similarities with other methyl-substituted chroman amines, the methoxy substitution at the 6-position influences reactivity and biological profile distinctly.

- Patents and literature on related chroman amine derivatives emphasize the importance of stereochemical purity and optimized synthetic routes for pharmaceutical intermediates.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Methoxychroman-3-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves reductive amination of 6-methoxychroman-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like pH (maintained at 6–7) and temperature (ambient to 40°C). Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Reaction pH | 6.0–7.0 |

| Temperature | 25–40°C |

| Yield (crude) | 70–85% |

| Purity (post-recrystallization) | ≥95% |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, expect:

- ¹H NMR (D₂O) : δ 6.7–7.1 (aromatic H), δ 4.1–4.3 (chroman OCH₃), δ 3.2–3.5 (methanamine CH₂) .

- ¹³C NMR : Confirm the presence of the chroman ring (C=O absent) and methoxymethylamine moiety. HRMS should match the molecular ion [C₁₁H₁₅NO₂·HCl + H]⁺ at m/z 230.09 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use NIOSH-approved respirators for particulate filtration, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodology :

- Step 1 : Repeat synthesis and analysis to rule out impurities (e.g., residual solvents detected via GC-MS).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a peak at δ 3.8 ppm may arise from residual ethanol; confirm via deuterated solvent swaps .

- Step 3 : Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions during biological assays?

- Methodology :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% ascorbic acid to prevent oxidation.

- Temperature Control : Store solutions at 4°C and avoid freeze-thaw cycles.

- Stability Monitoring : Conduct HPLC-UV at 254 nm over 24 hours to track degradation (e.g., <5% degradation at 12 hours) .

Q. How can researchers design dose-response experiments to evaluate this compound’s pharmacological activity?

- Methodology :

- In vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., GPCR binding assays). Normalize data to controls and calculate EC₅₀ via nonlinear regression (e.g., GraphPad Prism).

- In vivo : For rodent models, apply allometric scaling (human equivalent dose = animal dose × (animal weight/human weight)^0.33) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and observed melting points be addressed?

- Methodology :

- Hypothesis 1 : Polymorphism or hydrate formation (e.g., monohydrate vs. anhydrous). Confirm via thermogravimetric analysis (TGA) .

- Hypothesis 2 : Impurity interference. Re-purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and re-test .

Q. What analytical approaches differentiate stereoisomers or regioisomers of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。